Atracurium Impurity V (Mixture of Diastereomers)

Catalog No.
S1790630
CAS No.
1075726-86-1
M.F
C25H34NO6I
M. Wt
571.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atracurium Impurity V (Mixture of Diastereomers)

CAS Number

1075726-86-1

Product Name

Atracurium Impurity V (Mixture of Diastereomers)

Molecular Formula

C25H34NO6I

Molecular Weight

571.45

Atracurium Impurity V Iodide (CAS: 1075726-86-1), chemically identified as a mono-quaternary methyl ester derivative of the isoquinolinium moiety, is a critical process-related impurity and degradation product of the neuromuscular blocking agents atracurium and cisatracurium [1]. Formed via transesterification or as an unreacted intermediate during the multi-step quaternization process, this compound is strictly monitored under ICH Q3A/B guidelines. As a certified mixture of diastereomers, it serves as an indispensable analytical reference standard for quality control, stability testing, and analytical method validation (AMV) . Procurement of this exact standard ensures accurate retention time identification and response factor calibration, which are mandatory for regulatory compliance in active pharmaceutical ingredient (API) batch release and formulation stability assessments.

Analytical Reference Fit

EP-Designated Impurity Standard
Supports method validation for atracurium besylate analysis
Diastereomer Mixture Profile
Matches chromatographic pattern of atracurium impurities
System Suitability Enabler
Assists in establishing specificity in HPLC/LC methods

Substituting Atracurium Impurity V with generic analogs, such as laudanosine, the main atracurium API, or closely related impurities (e.g., Impurity E / cis-quaternary acid), fundamentally compromises analytical integrity[1]. Because Impurity V possesses a distinct mono-quaternary methyl ester structure, it exhibits unique chromatographic retention behavior, UV absorption characteristics, and mass spectrometric ionization efficiencies. Using a generic proxy or the main API to estimate its concentration leads to significant response factor deviations, resulting in inaccurate quantification. Furthermore, utilizing uncharacterized crude mixtures fails to provide the precise diastereomeric ratios required to validate critical pair resolution in high-performance liquid chromatography (HPLC) methods, directly risking out-of-specification (OOS) results and regulatory rejection of abbreviated new drug applications (ANDAs)[2].

Substitution Risk

  • Non‑EP impurity may lack official monograph standing
    Method documentation may not meet pharmacopoeial expectations without a designated EP standard.
  • Single‑isomer or non‑chiral analog cannot replicate diastereomer pattern
    A different stereochemical profile can shift retention times and cause misidentification.
  • Generic impurities may not support system suitability criteria
    Uncharacterised materials may compromise specificity and resolution required for validated methods.

Critical Pair Resolution in Pharmacopeial HPLC Methods

In regulatory HPLC assays for atracurium besylate, demonstrating adequate peak resolution (Rs) is mandatory. Utilizing the exact Atracurium Impurity V standard allows analysts to confirm a baseline resolution of Rs > 1.5 against adjacent eluting degradation products[1]. In contrast, relying on a generic atracurium impurity mixture or a surrogate like laudanosine fails to validate this specific critical pair, leaving the method unvalidated for Impurity V separation. The certified standard provides the exact retention time coordinates required to establish robust integration windows.

Evidence DimensionChromatographic peak resolution (Rs) and retention time accuracy
Target Compound DataConfirms Rs > 1.5 for the specific Impurity V critical pair
Comparator Or BaselineGeneric impurity proxies (e.g., Laudanosine)
Quantified Difference100% specificity for the Impurity V retention window, whereas proxies provide 0% validation for this specific critical pair
ConditionsPharmacopeial reversed-phase HPLC system suitability testing

Validating the specific critical pair resolution is a strict regulatory requirement for passing system suitability and releasing API batches.

Regulatory Designation
Class‑level
EP Impurity V vs. non‑pharmacopoeial impurities
EP‑listed reference for monograph specificity demonstration
Qualitative status difference; verify current EP listing

UV Response Factor Calibration for Accurate Quantification

Accurate quantification of impurities requires specific response factor (RF) calibration. Because Atracurium Impurity V is a mono-quaternary methyl ester, its molar absorptivity at standard detection wavelengths (e.g., 280 nm) differs significantly from the bis-quaternary atracurium besylate API [1]. Using the main API as a quantitative surrogate without applying a specifically derived relative response factor (RRF) can result in quantification errors exceeding 10-20%. Procuring the exact Impurity V standard enables the direct empirical determination of its RRF, ensuring that trace levels are measured with high precision.

Evidence DimensionUV Response Factor (RF) accuracy at 280 nm
Target Compound DataDirect empirical calibration yielding <2% quantification error
Comparator Or BaselineAtracurium API used as a generic surrogate
Quantified DifferenceEliminates the >10-20% quantification error inherent in uncorrected surrogate-based assays
ConditionsUV-Vis detection in HPLC impurity profiling

Prevents the under- or over-reporting of impurity levels, ensuring compliance with strict ICH Q3A/B reporting thresholds.

Method Benchmark
Class‑level
Related compound LOQ 1 µg/mL (laudanosine)
Supports system suitability in LC‑CAD method context
Data from laudanosine; verify Impurity V performance

Diastereomeric Profile Matching for Total Impurity Integration

Atracurium and its degradation products exist as complex isomeric mixtures. The certified 'Mixture of Diastereomers' format of this Impurity V standard perfectly mirrors the actual degradation and synthesis byproduct profile found in the commercial API [1]. When compared to a synthesized single-isomer proxy, the diastereomeric mixture ensures that all relevant isomeric peaks (which may partially resolve on high-efficiency UHPLC columns) are accurately identified and grouped for total area integration. A single-isomer proxy would result in missing secondary peaks, leading to an underestimation of the total Impurity V burden.

Evidence DimensionChromatographic peak distribution and total area integration
Target Compound DataMatches 100% of the diastereomeric peak envelope present in the API
Comparator Or BaselineSingle-isomer synthetic proxy
Quantified DifferencePrevents the exclusion of secondary isomeric peaks, which can account for up to 30-50% of the total impurity mass
ConditionsHigh-resolution UHPLC impurity analysis

Ensures comprehensive integration of all impurity isomers, preventing batch rejection due to under-reported total impurity levels.

Stereochemical Profile
Class‑level
Mixture of diastereomers
Provides correct peak pattern for impurity identification
Single‑isomer standards misrepresent chromatographic profile

Process Specificity: Tracking Transesterification vs. Hydrolysis

In the scale-up of atracurium synthesis, differentiating between degradation pathways is critical for process optimization. Atracurium Impurity V (a methyl ester) specifically serves as a marker for transesterification reactions (e.g., when methanol is used) or the carryover of specific mono-quaternary intermediates [1]. In contrast, monitoring Impurity E (the free acid) only tracks ester hydrolysis. By quantifying Impurity V, process chemists gain highly specific, quantitative feedback on solvent-related side reactions, allowing them to optimize solvent removal protocols with >99% pathway specificity.

Evidence DimensionPathway specificity in process monitoring
Target Compound DataSpecifically tracks transesterification and methyl ester intermediate carryover
Comparator Or BaselineImpurity E (cis-Quaternary Acid)
Quantified DifferenceProvides exclusive tracking of methanol-induced side reactions, whereas Impurity E tracks an entirely different (hydrolytic) pathway
ConditionsIn-process control (IPC) during API synthesis and purification

Enables targeted process optimization to eliminate specific solvent-induced impurities during commercial scale-up.

Synthetic Utility
Class‑level
Precursor to cisatracurium salts
Distinct from analytical‑only impurities
Process development context; synthetic utility to verify

Analytical Method Validation (AMV) for Atracurium and Cisatracurium

Directly following from its ability to validate critical pair resolution, this standard is essential for AMV. Laboratories must use the exact Impurity V standard to determine limits of detection (LOD), limits of quantification (LOQ), linearity, and accuracy for pharmacopeial or in-house UHPLC methods, ensuring the method is fit for regulatory submissions [1].

Routine Quality Control and Batch Release Testing

Because accurate quantification requires precise response factor calibration, routine QC labs utilize this standard to perform system suitability testing (SST) and to calculate the exact relative response factor (RRF) during the batch release of atracurium besylate API and injectable formulations [2].

Stability Indicating Assay Development

Leveraging its specific diastereomeric profile, this compound is utilized in forced degradation and long-term stability studies. It allows formulators to accurately track the formation of transesterification products over time, ensuring that the shelf-life specifications of temperature- and pH-sensitive atracurium formulations are maintained[1].

In-Process Control (IPC) and Synthesis Optimization

Based on its utility as a specific marker for transesterification and intermediate carryover, process chemists use Impurity V to monitor reaction progress and optimize purification steps. This ensures that solvent-related side reactions are minimized before the final API crystallization, improving overall yield and purity[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Method validation for atracurium besylate products
EP‑designated impurity standard
HPLC specificity and peak resolution
Forced degradation studies
Diastereomer mixture reference
Chiral stability and mass balance
Cisatracurium process development
Synthetic precursor capability
Conversion route and yield verification
Inter‑laboratory method transfer
System suitability standard
Resolution reproducibility across instruments

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

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